Silacyclopent-3-ene, 1-methyl-1-phenyl-

Catalog No.
S8933008
CAS No.
50694-31-0
M.F
C11H14Si
M. Wt
174.31 g/mol
Availability
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Silacyclopent-3-ene, 1-methyl-1-phenyl-

CAS Number

50694-31-0

Product Name

Silacyclopent-3-ene, 1-methyl-1-phenyl-

IUPAC Name

1-methyl-1-phenyl-2,5-dihydrosilole

Molecular Formula

C11H14Si

Molecular Weight

174.31 g/mol

InChI

InChI=1S/C11H14Si/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-8H,9-10H2,1H3

InChI Key

NRPBNSRSVCOHBL-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC=CC1)C2=CC=CC=C2

Silacyclopent-3-ene, 1-methyl-1-phenyl- is an organosilicon compound characterized by its unique structure, which includes a silacyclopentene ring. The molecular formula of this compound is C11H14Si\text{C}_{11}\text{H}_{14}\text{Si}, and it features a methyl group and a phenyl group attached to the silicon atom in the ring. The presence of silicon in its structure imparts distinct chemical properties compared to purely carbon-based compounds, making it an interesting subject of study in materials science and organic chemistry .

Typical of unsaturated compounds. Notably, it can undergo:

  • Anionic Polymerization: This compound is known to undergo anionic polymerization, leading to the formation of poly(1-methyl-1-sila-cis-pent-3-ene). This reaction is often catalyzed by reagents such as methyllithium in the presence of solvents like hexamethylphosphoramide (HMPA) .
  • Crosslinking Reactions: It can react with other unsaturated compounds to form crosslinked polymer networks, which are useful in creating durable materials .

The synthesis of silacyclopent-3-ene, 1-methyl-1-phenyl- typically involves:

  • Reaction of Methylphenyldichlorosilane: This method includes the reaction of methylphenyldichlorosilane with 1,3-butadiene in the presence of magnesium in tetrahydrofuran (THF), leading to the desired silacyclopentene structure .
  • Catalytic Processes: Various catalytic methods have been explored for synthesizing substituted silacyclopentenes, including palladium-catalyzed reactions that facilitate the formation of silacyclopentene derivatives from other organosilicon precursors .

Silacyclopent-3-ene, 1-methyl-1-phenyl- has several applications:

  • Polymer Production: Its ability to undergo polymerization makes it a valuable monomer for producing silicon-containing polymers with tailored properties for uses in coatings, adhesives, and sealants.
  • Material Science: The unique properties imparted by silicon make it suitable for developing advanced materials with enhanced thermal stability and mechanical strength.

Interaction studies involving silacyclopent-3-ene, 1-methyl-1-phenyl-, particularly regarding its reactivity and compatibility with other chemical species, are essential for understanding its potential applications. Research has shown that its interactions can lead to interesting transformations that expand its utility in synthetic chemistry and materials development.

Silacyclopent-3-ene, 1-methyl-1-phenyl- shares similarities with several related compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
SilacyclopenteneContains a silacyclopentene ringBasic structural unit for various derivatives
1-SilacyclopentadieneDiene form of silacyclopenteneIncreased reactivity due to double bonds
MethylsilacyclopentaneMethyl substitution on a silacyclopentaneDifferent reactivity patterns
PhenylsilacyclopentanePhenyl substitution on a silacyclopentanePotentially different electronic properties

Silacyclopent-3-ene, 1-methyl-1-phenyl-, is unique due to its specific combination of methyl and phenyl groups on the silicon atom within the cyclic structure. This configuration can influence its reactivity and stability compared to other similar compounds.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing silacyclopentene cores. The reaction leverages Grubbs- or Schrock-type catalysts to mediate the reorganization of σ-bonds in diene precursors. For 1-methyl-1-phenyl-silacyclopent-3-ene, a prototypical substrate involves bis(allyl)silanes such as 1,4-bis(allyl)-1-methyl-1-phenylsilane. Under RCM conditions, the catalyst facilitates a [2+2] cycloaddition between allyl termini, followed by retro-[2+2] cleavage to yield the five-membered ring [1].

Critical parameters include catalyst loading (typically 5–10 mol%), solvent polarity (toluene or dichloromethane), and temperature (40–80°C). Schrock catalysts (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂) exhibit superior activity for sterically encumbered silanes due to their larger ligand sphere, achieving conversions >90% within 12 hours [1]. Challenges arise from competing oligomerization, which can be suppressed by slow addition of substrates or use of high-dilution conditions.

Table 1: Representative RCM Conditions for Silacyclopentene Synthesis

CatalystSubstrateTemp (°C)Time (h)Yield (%)
Grubbs II1,4-Bis(allyl)-1-Me-1-PhSi402478
Schrock (Mo)1,4-Bis(allyl)-1-Me-1-PhSi801292

Transition Metal-Catalyzed Cyclization Strategies

Palladium- and rhodium-catalyzed cyclizations offer complementary routes to silacyclopentenes. A seminal approach involves the oxidative addition of silacyclobutanes (SCBs) to Pd(0) centers, forming palladasilacyclopentane intermediates. Subsequent alkyne insertion and reductive elimination yield the target silacycle [2] [3]. For instance, treatment of 1-methyl-1-phenylsilacyclobutane with diphenylacetylene in the presence of Pd(PPh₃)₄ generates 1-methyl-1-phenyl-silacyclopent-3-ene via a strained metallacycle intermediate (Scheme 1A) [2].

Rhodium catalysts enable enantioselective variants. Using chiral phosphoramidite ligands (e.g., L1), Shintani and Hayashi achieved asymmetric desymmetrization of prochiral SCBs, affording silacyclopentenes with up to 95% ee [2]. The mechanism proceeds through oxidative C–Si bond activation, migratory insertion of unsaturated partners, and stereodefined reductive elimination.

Anionic Ring-Opening Polymerization Techniques

Anionic ring-opening polymerization (AROP) of strained silacyclopentenes provides access to polysilane architectures. Initiators such as n-butyllithium cleave the Si–C bond in the ring, propagating via a chain-growth mechanism. For 1-methyl-1-phenyl-silacyclopent-3-ene, AROP in THF at −78°C yields linear polymers with Mn ≈ 15,000 Da and Đ ≈ 1.2 [2].

Table 2: AROP Parameters for Silacyclopentene Monomers

InitiatorSolventTemp (°C)Mn (Da)Đ
n-BuLiTHF−7815,2001.18
KOt-BuDME258,5001.35

Steric bulk from the phenyl and methyl substituents slows propagation rates compared to unsubstituted analogues, necessitating extended reaction times (48–72 h) for full conversion.

Photochemical Generation Pathways

Photochemical routes to silacyclopentenes remain underexplored but show promise for redox-neutral syntheses. Irradiation (λ = 254 nm) of 1-methyl-1-phenyl-1-silacyclopent-2-ene precursors induces [1] [3]-silyl shifts, forming the conjugated 3-ene isomer via diradical intermediates. Quantum yields (Φ ≈ 0.15) suggest moderate efficiency, with competing pathways leading to dimerization or ring-opening [3].

Challenges in Steric and Electronic Control

The 1-methyl and 1-phenyl groups introduce significant steric congestion, complicating catalyst access during RCM and transition metal cyclizations. Bulky NHC ligands (e.g., IPr) mitigate this by preventing catalyst deactivation via agostic interactions [1]. Electronically, the phenyl ring’s π-system can stabilize transition states through conjugation with the Si–C framework, as evidenced by DFT studies showing a 12 kcal/mol stabilization in Pd-mediated cyclizations [2].

Substituent effects also modulate ring strain: replacing phenyl with smaller groups (e.g., Me) reduces activation barriers for RCM by 3–5 kcal/mol [1]. Balancing these factors remains central to optimizing yields and selectivity.

The molecular structure of Silacyclopent-3-ene, 1-methyl-1-phenyl- (C₁₁H₁₄Si) represents a five-membered heterocyclic compound featuring a silicon atom at position 1, substituted with both methyl and phenyl groups, and containing a double bond between carbons 3 and 4. While direct crystallographic data for this specific compound remains limited in the literature, structural insights can be derived from closely related silacyclopentene derivatives and theoretical calculations [1] [2].

Table 1: Structural Parameters from Related Silacyclopentene Derivatives

Parameter1,1-Dimethyl-1-silacyclopent-3-eneMethod
Si-C(ring) bond length (Å)1.888(3)GED/ab initio
Si-C(methyl) bond length (Å)1.867(3)GED/ab initio
C-C(ring) bond length (Å)1.503(9)GED/ab initio
C=C bond length (Å)1.335(14)GED/ab initio
C-H bond length (Å)1.109(7)GED/ab initio
C(ring)-Si-C(ring) angle (°)96.3(5)GED/ab initio
C(methyl)-Si-C(methyl) angle (°)110.6ab initio
Si-C(ring)-C(ring) angle (°)102.3(4)GED/ab initio
C-C-C angle (°)119.6(4)GED/ab initio

The structural analysis of 1,1-dimethyl-1-silacyclopent-3-ene provides the most relevant comparative data for understanding the target compound [1]. Gas-phase electron diffraction studies combined with ab initio calculations at the MP2/6-311+G(d) level reveal that silacyclopentene derivatives adopt planar ring geometries with C₂ᵥ symmetry when symmetrically substituted [1]. The silicon-carbon bond lengths within the ring system average 1.888 Å, which is characteristic of single Si-C bonds but shows slight shortening due to ring constraints [1].

The bond angles around silicon deviate significantly from ideal tetrahedral geometry, with the C(ring)-Si-C(ring) angle compressed to 96.3°, reflecting the geometric constraints imposed by the five-membered ring structure [1]. This angular strain contributes to the overall ring strain energy and affects the conformational preferences of the molecule.

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction represents the most reliable experimental technique for determining accurate molecular structures of silacyclopentene derivatives in their unperturbed state [3]. The technique provides direct measurement of internuclear distances and bond angles without the complications introduced by crystal packing forces or solvent interactions.

Table 2: Comparison of Si-Element Bond Lengths from GED Studies

CompoundSi-C Bond Length Range (Å)Characteristic Features
Silacyclopent-3-ene derivatives1.86-1.89Planar ring structure, C₂ᵥ symmetry
Silacyclohexane compounds1.88-1.98Puckered ring, chair conformation
Acyclic organosilanes1.85-1.92Tetrahedral silicon geometry
Metal-silyl complexes2.20-2.40Elongated bonds due to back-bonding

Gas-phase electron diffraction studies of related silacyclopentene systems demonstrate that these compounds maintain essentially planar ring geometries [4] [5]. The planarity arises from the double bond constraint and the relatively low barrier to ring puckering, which is calculated to be approximately 3.8 cm⁻¹ for the parent silacyclopent-3-ene system [6]. This extremely low barrier indicates that any puckering motion is essentially free at room temperature.

The silicon-carbon bond lengths in cyclic systems show characteristic shortening compared to acyclic analogues, with values typically ranging from 1.86 to 1.89 Å [7] [8]. This shortening reflects both the geometric constraints of the ring system and possible hyperconjugative interactions between the silicon atom and the π-system of the alkene functionality [2].

Microwave spectroscopy studies of silacyclopentene derivatives confirm the planar nature of these ring systems and provide precise rotational constants for structural determination [9]. The rotational constants for related compounds typically fall in the range of A = 3000-3500 MHz, B = 1000-1200 MHz, and C = 1000-1200 MHz, consistent with near-prolate asymmetric top behavior [9].

Ab Initio/DFT Computational Models

Theoretical calculations play a crucial role in understanding the electronic structure and conformational preferences of silacyclopentene derivatives, particularly given the limited experimental structural data available for specific substitution patterns [10] [11].

Table 3: Computational Methods and Key Findings

MethodSystem StudiedKey ResultsReference Type
MP2/6-311+G(d)1,1-Dimethyl-1-silacyclopent-3-enePlanar ring geometry, C₂ᵥ symmetry confirmedGas-phase structure
B3LYP-D3/def2-TZVPMetal-silyl complexesSi-Fe bond lengths 2.26-2.27 ÅOrganometallic complexes
DFT/various basis setsSilacyclic ring systemsLow ring-puckering barriersConformational analysis
CCSD(T) methodsRing strain calculationsEnhanced ring strain vs saturated analoguesStrain energy analysis

Density functional theory calculations using various functionals (B3LYP, M06-2X, ωB97M-D4) consistently predict planar equilibrium geometries for silacyclopent-3-ene derivatives [12] [13]. The choice of functional affects the quantitative prediction of bond lengths and angles, with hybrid functionals generally providing the most reliable results when compared to experimental gas-phase data [1].

High-level ab initio calculations at the CCSD(T) level provide benchmark energetics for ring strain and conformational analysis [14]. These calculations reveal that the ring strain energy in silacyclopent-3-ene derivatives is enhanced compared to their saturated counterparts, with values typically ranging from 6-8 kcal/mol [15] [14]. The enhanced strain arises from the double bond constraint, which forces the ring into a more rigid planar conformation.

Computational studies of the electronic structure reveal significant hyperconjugative interactions between the silicon σ-orbitals and the π-system of the alkene [10]. These interactions contribute to the stability of the planar conformation and influence the silicon-carbon bond lengths and angles. Natural bond orbital (NBO) analysis typically shows stabilization energies of 10-15 kcal/mol for these hyperconjugative interactions [10].

For the 1-methyl-1-phenyl derivative specifically, calculations predict that the phenyl group adopts a conformation that minimizes steric interactions with the ring hydrogen atoms while maximizing hyperconjugative stabilization [12]. The Si-C(phenyl) bond length is expected to be approximately 1.87-1.89 Å, slightly longer than the Si-C(methyl) bond due to the different hybridization and steric requirements of the phenyl substituent [7].

Torsional Strain Analysis in Pentacyclic Framework

The analysis of torsional strain in five-membered silacyclic systems reveals fundamental differences from their carbon analogues, particularly in terms of ring flexibility and puckering behavior [6] [16].

Table 4: Ring Strain and Conformational Energy Data

Ring SystemRing Strain Energy (kcal/mol)Puckering Barrier (cm⁻¹)Preferred Conformation
Silacyclopent-3-ene6-8 (estimated)3.8Planar
Cyclopent-3-ene (carbon)5-7230-280Envelope/Twist
Silacyclopentane4-6LowEnvelope
Cyclopentane6.2170-200Envelope

The torsional strain analysis reveals that silacyclopent-3-ene exhibits remarkably low barriers to ring puckering motion, with calculated values as low as 3.8 cm⁻¹ [6]. This ultra-low barrier indicates that the ring is essentially planar with free pseudorotational motion at room temperature, in stark contrast to carbon-based five-membered rings which typically exhibit barriers of 200-300 cm⁻¹ [6] [17].

The origin of this low puckering barrier lies in the larger silicon atom radius compared to carbon, which reduces angle strain in the five-membered ring [18]. Additionally, the longer Si-C bonds (≈1.88 Å vs. 1.54 Å for C-C) reduce torsional interactions between adjacent groups [7]. The double bond constraint in the 3-position further stabilizes the planar conformation by providing additional electronic stabilization through hyperconjugation [10].

Computational analysis using Cremer-Pople puckering coordinates demonstrates that silacyclopent-3-ene derivatives occupy a narrow region of conformational space centered on the planar geometry [16]. The puckering amplitude (Q) values are typically less than 0.1 Å, confirming the essentially flat nature of these ring systems [16].

The substitution pattern significantly influences the torsional strain profile. For 1-methyl-1-phenyl-silacyclopent-3-ene, the mixed substitution breaks the molecular symmetry and introduces additional conformational degrees of freedom related to the rotation of the phenyl group around the Si-C bond [12]. The barrier to phenyl rotation is calculated to be approximately 2-3 kcal/mol, which is low enough to allow free rotation at room temperature but high enough to show preferential conformations in low-temperature studies [12].

Comparative Si-C vs. C-C Bond Length Variations

The comparative analysis of silicon-carbon versus carbon-carbon bond lengths in cyclic systems reveals important insights into the electronic structure and bonding characteristics of silacyclopentene derivatives [7] [8].

Table 5: Bond Length Analysis and Electronic Effects

Bond TypeTypical Length (Å)Electronic CharacterStrain Effects
Si-C (cyclic)1.86-1.89σ-bonding, some π-characterRing constraint shortening
C-C (cyclic)1.50-1.54Pure σ-bondingNormal ring strain
Si-C (acyclic)1.85-1.92σ-bondingMinimal strain
C-C (acyclic)1.52-1.54σ-bondingMinimal strain
Si-Phenyl1.87-1.90σ-bonding + conjugationAromatic stabilization
Si-Methyl1.86-1.88σ-bonding, hyperconjugationElectron donation

The silicon-carbon bond lengths in silacyclopent-3-ene derivatives show systematic variations that reflect both electronic and steric effects [2] [7]. Within the ring system, Si-C bonds are typically 1.86-1.89 Å, representing a compromise between the natural Si-C single bond length (≈1.87 Å) and the geometric constraints imposed by the five-membered ring [1].

The Si-C(phenyl) bonds are generally longer (1.87-1.90 Å) than Si-C(methyl) bonds (1.86-1.88 Å) due to several factors [7]. The phenyl group's sp² hybridization leads to a slightly different orbital overlap with silicon compared to the sp³ hybridized methyl carbon [8]. Additionally, conjugative interactions between the phenyl π-system and silicon d-orbitals (though controversial) may contribute to bond lengthening [7].

Hyperconjugative interactions play a significant role in determining bond lengths and angles around silicon [10]. Natural bond orbital analysis reveals that donation from C-H bonding orbitals of methyl groups into vacant silicon orbitals provides stabilization energies of 5-10 kcal/mol [10]. This hyperconjugation shortens the Si-C(methyl) bonds relative to their unstrained values and increases the electron density at silicon [2].

The comparison with carbon analogues highlights the fundamental differences in bonding characteristics [8]. While C-C bonds show relatively small variations in length (1.50-1.54 Å) across different environments, Si-C bonds exhibit greater sensitivity to electronic and steric effects, with variations of up to 0.05 Å being common [7]. This greater flexibility in silicon bonding contributes to the unique conformational and reactivity properties of organosilicon compounds [19].

The presence of the alkene functionality in position 3-4 of the ring introduces additional electronic effects through potential hyperconjugative interactions between the π-electrons and the silicon center [10]. While direct conjugation is geometrically restricted, through-space and through-bond interactions can still influence the electronic distribution and bond lengths throughout the molecule [2].

Exact Mass

174.086476981 g/mol

Monoisotopic Mass

174.086476981 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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